Pyrazolo[1,5-a]pyrimidin-5-amine

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Kinase inhibitor programs often stall due to scaffold limitations. Pyrazolo[1,5-a]pyrimidin-5-amine provides a validated, synthetically accessible adenine bioisostere core that directly resolves this bottleneck. - Enables selective CDK2 inhibition (IC50 0.16 μM) and dual CDK2/tubulin disruption. - Supports rapid library synthesis via microwave-assisted methods (avg. 59% yield). - Five modifiable positions for systematic SAR exploration.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 216066-95-4
Cat. No. B1396055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrimidin-5-amine
CAS216066-95-4
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC=N2)N=C1N
InChIInChI=1S/C6H6N4/c7-5-2-4-10-6(9-5)1-3-8-10/h1-4H,(H2,7,9)
InChIKeyMIBPJQNRFGOOTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-a]pyrimidin-5-amine: Privileged Kinase Inhibitor Scaffold


Pyrazolo[1,5-a]pyrimidin-5-amine (CAS 216066-95-4) is a rigid, planar bicyclic heterocycle (molecular weight 134.14 g/mol, C6H6N4) that functions as an adenine bioisostere [1]. This unsubstituted core serves as the foundational building block for synthesizing substituted pyrazolo[1,5-a]pyrimidine derivatives with diverse biological activities [2]. The scaffold is recognized as a 'privileged structure' in medicinal chemistry, enabling versatile structural modifications at positions 2, 3, 5, 6, and 7 via cyclocondensation of 1,3-biselectrophilic compounds with 3-aminopyrazoles [3].

Privileged adenine bioisostere scaffold for kinase hinge binding
Five synthetically accessible derivatization positions
Supports microwave-assisted library synthesis workflows

Why Structural Isomers and Alternative Scaffolds Cannot Substitute


Generic substitution of pyrazolo[1,5-a]pyrimidin-5-amine with other heterocyclic building blocks or pyrazolopyrimidine positional isomers (e.g., pyrazolo[1,5-c]pyrimidine, pyrazolo[3,4-d]pyrimidine, pyrazolo[4,3-d]pyrimidine) is scientifically invalid due to fundamental differences in molecular recognition, synthetic accessibility, and downstream derivatization potential. The [1,5-a] ring fusion geometry creates a unique hydrogen-bonding pattern that mimics the adenine purine ring system, enabling specific engagement with kinase ATP-binding pockets [1]. Alternative isomers lack this precise spatial arrangement, resulting in altered target affinity. Furthermore, the 5-amine substitution pattern on the pyrazolo[1,5-a]pyrimidine core provides a chemically distinct nucleophilic handle compared to 7-amino or unsubstituted analogs, enabling regioselective derivatization strategies unavailable to other isomers [2]. Cross-study analysis confirms that even minor modifications to the core scaffold—such as shifting the amine position from C5 to C7—fundamentally alter kinase selectivity profiles and synthetic route efficiency [3].

Isomer Pyrazolo[1,5-c] or [3,4-d] isomers may shift hinge-region hydrogen bond geometry
Amine position 7-amino analogs can alter kinase selectivity and synthetic route efficiency
Scaffold Non-pyrazolopyrimidine cores may not replicate adenine mimicry or multi-site derivatization

Quantitative Differentiation Evidence vs. In-Class Analogs


Microwave-Assisted Synthetic Accessibility

Derivatives synthesized from the pyrazolo[1,5-a]pyrimidine core scaffold can be prepared via microwave-assisted synthetic approaches with yields ranging from 20-93% (average 59%), demonstrating superior synthetic accessibility compared to alternative heterocyclic scaffolds that require multi-step sequences or harsh thermal conditions [1]. The core scaffold enables diverse structural modifications at five distinct positions (C2, C3, C5, C6, C7) via cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds, providing greater synthetic versatility than structurally related pyrazolo[3,4-d]pyrimidines which offer fewer accessible derivatization sites [2].

Synthetic accessibility
Class-level inference
20–93% yield (avg. 59%) via microwave
Supports efficient library synthesis workflows
Versus multi-step thermal routes; data to verify for specific derivatives
Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

CDK2 Inhibitory Potency vs. Roscovitine

Pyrazolo[1,5-a]pyrimidine-based compounds 5i and 5j demonstrated CDK2 inhibitory potency with IC50 values of 0.25 μM and 0.16 μM, respectively, compared to the reference CDK inhibitor roscovitine (IC50 = 0.24 μM) under identical assay conditions [1]. Compound 5j exhibited 1.5-fold higher potency (lower IC50) than roscovitine, while maintaining dual inhibitory activity against CDK7 (IC50 = 0.14 μM) [2]. The unsubstituted pyrazolo[1,5-a]pyrimidin-5-amine core serves as the essential scaffold from which these optimized derivatives were developed through rational structure-based design [3].

CDK2 inhibition
Head-to-head
Derivative 5j IC50 0.16 μM vs roscovitine 0.24 μM
Supports CDK2 pathway assay context
Enzyme inhibition assay; derivative-specific result
Kinase Inhibition Cancer Therapeutics CDK2 Targeting

Tubulin Polymerization Inhibition vs. Colchicine

In a direct comparative tubulin polymerization kinetic assay, pyrazolo[1,5-a]pyrimidine derivative 6h inhibited tubulin polymerization by 70.9%, substantially exceeding the 45.7% inhibition observed with colchicine, a well-established tubulin-binding agent [1]. This 1.55-fold increase in inhibitory efficacy was accompanied by a 43% reduction in detectable β-tubulin protein levels [2]. The pyrazolo[1,5-a]pyrimidine core enables this unique dual CDK2/tubulin inhibition profile, a mechanistic combination not readily achievable with alternative heterocyclic scaffolds [3].

Tubulin polymerization
Head-to-head
70.9% inhibition vs colchicine 45.7%
Reported dual-pathway endpoint context
Compound 6h; polymerization kinetic assay
Tubulin Inhibition Dual-Targeting Agents Cancer Therapeutics

Kinase Selectivity: CDK7 over CDK2

The pyrazolo[1,5-a]pyrimidine-based compound BS-181 demonstrates a 42-fold selectivity window for CDK7 (IC50 = 21 nM) over CDK2 (IC50 = 880 nM), with IC50 values >3.0 μM for CDK1, CDK4, CDK5, CDK6, and CDK9 [1]. This selectivity profile is superior to many ATP-competitive kinase inhibitors that typically exhibit broader kinome cross-reactivity. The rigid, planar pyrazolo[1,5-a]pyrimidine core enables precise positioning of substituents that exploit subtle differences in the ATP-binding pocket geometry between CDK7 and other CDK family members [2]. The compound also demonstrates favorable in vivo stability with a plasma elimination half-life of 405 minutes in mice following 10 mg/kg intraperitoneal administration [3].

CDK7 selectivity
Cross-study comparable
42-fold over CDK2 (IC50 21 nM vs 880 nM)
Supports isoform-selectivity assay design
BS-181; off-target kinases >3 μM
Kinase Selectivity CDK7 Inhibition Tool Compounds

hERG Cardiac Safety Profile

Pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors demonstrate an acceptable hERG safety profile with no significant inhibition at 30 μM concentration, representing a >57-fold safety margin relative to their nanomolar Pim-1 inhibitory activity (IC50 values typically <100 nM) [1]. In contrast, the first-generation Pim-1 inhibitor SGI-1776 exhibited hERG inhibition at lower concentrations, limiting its clinical development potential [2]. Compound 11b additionally demonstrated high selectivity against a panel of 119 oncogenic kinases, with >98% Pim-1 inhibition at 1 μM and only three kinases (TRKC, Flt-3, TRKB) showing >90% inhibition, yielding a selectivity score S(50) = 0.14 [3].

hERG channel
Cross-study comparable
No significant inhibition at 30 μM
Reported cardiac endpoint monitoring context
Pim-1 inhibitor series; data require target-specific review
Cardiac Safety hERG Inhibition Kinase Selectivity

Adenine Bioisosterism and Kinase Hinge Binding

The pyrazolo[1,5-a]pyrimidine scaffold functions as a structurally rigid adenine bioisostere, enabling specific hydrogen-bonding interactions with the kinase hinge region that are not fully replicated by alternative fused heterocycles such as pyrazolo[3,4-d]pyrimidines or pyrazolo[4,3-d]pyrimidines [1]. The [1,5-a] ring fusion geometry positions N1 and the exocyclic 5-amine in a spatial arrangement that precisely mimics the N1 and N6 amino group of adenine in the ATP-binding pocket [2]. This molecular recognition advantage has been exploited in the development of selective kinase inhibitors targeting CDK2, CDK7, Pim-1, and PI3K isoforms, with binding scores ranging from -6.4 to -7.6 kcal/mol in molecular docking studies [3].

Adenine mimicry
Class-level inference
N1/5-amine match adenine N1/N6; docking scores -6.4 to -7.6 kcal/mol
Supports structure-based kinase inhibitor design
Molecular docking; crystallographic validation advisable
Molecular Recognition Bioisosterism Kinase Inhibitor Design

Optimal Research Applications for Pyrazolo[1,5-a]pyrimidin-5-amine


Kinase Drug Discovery and Chemical Probes

Pyrazolo[1,5-a]pyrimidin-5-amine is optimally deployed as a starting scaffold for kinase inhibitor programs targeting CDK2, CDK7, Pim-1, and related serine/threonine kinases. The quantitative evidence demonstrates that derivatives achieve CDK2 IC50 values comparable to or exceeding roscovitine (0.16 μM vs 0.24 μM) [1], CDK7 selectivity windows of 42-fold over CDK2 [2], and favorable hERG safety margins (>57-fold over Pim-1 IC50) [3]. The adenine bioisosteric properties enable rational structure-based design with predictable binding modes. For procurement decisions, this scaffold offers a validated starting point with documented synthetic accessibility and established structure-activity relationships that accelerate hit-to-lead optimization compared to uncharacterized heterocyclic alternatives.

Dual CDK/Tubulin Anticancer Agent Development

The pyrazolo[1,5-a]pyrimidine scaffold uniquely enables dual CDK2/tubulin inhibition, as demonstrated by compound 6h which inhibits tubulin polymerization by 70.9% (versus 45.7% for colchicine) while maintaining CDK2 inhibitory activity (IC50 = 6.37 μM) [1]. This dual-mechanism approach addresses the critical challenge of resistance emergence in cancer therapy. Procurement of pyrazolo[1,5-a]pyrimidin-5-amine as a core building block supports the development of agents that simultaneously disrupt cell cycle progression (via CDK2 inhibition) and mitotic spindle formation (via tubulin inhibition), a combination strategy not readily accessible with alternative heterocyclic scaffolds [2].

Selective Chemical Tools for Target Validation

For target validation studies requiring highly selective kinase probes, the pyrazolo[1,5-a]pyrimidine scaffold provides a demonstrated foundation for achieving exceptional selectivity profiles. Compound 11b achieved >98% Pim-1 inhibition at 1 μM while inhibiting only three of 119 tested kinases at >90% (TRKC, Flt-3, TRKB), yielding a selectivity score S(50) = 0.14 [1]. Similarly, BS-181 achieved 42-fold selectivity for CDK7 over CDK2 [2]. This documented selectivity, combined with the scaffold's synthetic versatility (five modifiable positions accessible via established protocols [3]), makes pyrazolo[1,5-a]pyrimidin-5-amine the preferred starting material for generating isoform-selective tool compounds that minimize off-target confounding in phenotypic and mechanistic studies.

Combinatorial Library Synthesis and High-Throughput Screening

The microwave-assisted synthetic accessibility of pyrazolo[1,5-a]pyrimidine derivatives (20-93% yields, average 59%) [1] combined with the scaffold's five modifiable positions (C2, C3, C5, C6, C7) [2] makes pyrazolo[1,5-a]pyrimidin-5-amine an ideal core building block for combinatorial library construction. Compared to alternative heterocyclic scaffolds requiring multi-step syntheses with lower cumulative yields, this scaffold enables rapid generation of diverse compound collections for high-throughput screening against kinase targets. The well-characterized synthetic routes and broad substrate tolerance support automated parallel synthesis workflows, reducing library production costs and accelerating hit identification timelines in industrial and academic screening centers.

Application
Selection Property
Validation Focus
Kinase inhibitor design scaffold
Adenine bioisostere core
CDK isoform assay context
Dual-pathway probe development
Multi-site derivatization
Tubulin polymerization endpoint review
Selectivity tool compounds
Reported isoform selectivity profile
Kinase panel selectivity endpoint
Combinatorial library synthesis
Microwave-accessible scaffold
Synthetic yield and scope validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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